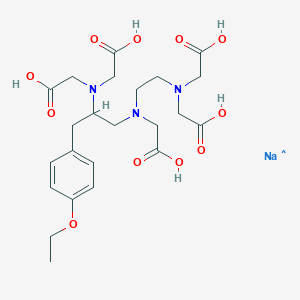![molecular formula C16H21N3O4 B13330116 tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13330116.png)
tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, an amino group, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multiple steps, starting from commercially available starting materialsCommon reagents used in these reactions include tert-butyl bromoacetate, sodium hydride, and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ®-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl group may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl ®-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential biological activities. It may act as an enzyme inhibitor or a ligand for specific receptors, making it a valuable tool in biochemical research .
Medicine
In medicine, tert-Butyl ®-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique reactivity and stability make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of tert-Butyl ®-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- tert-Butyl 3-(2-amino-3-methoxy-3-oxopropyl)indole-1-carboxylate
- tert-Butyl 4-(2-amino-3-methoxy-3-oxopropyl)imidazole-1-carboxylate
Uniqueness
What sets tert-Butyl ®-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate apart is its unique pyrrolo[2,3-b]pyridine core, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C16H21N3O4 |
|---|---|
Molekulargewicht |
319.36 g/mol |
IUPAC-Name |
tert-butyl 5-[(2R)-2-amino-3-methoxy-3-oxopropyl]pyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)23-15(21)19-6-5-11-7-10(9-18-13(11)19)8-12(17)14(20)22-4/h5-7,9,12H,8,17H2,1-4H3/t12-/m1/s1 |
InChI-Schlüssel |
PDKWKYKNDXGHEU-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=CN=C21)C[C@H](C(=O)OC)N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=CN=C21)CC(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


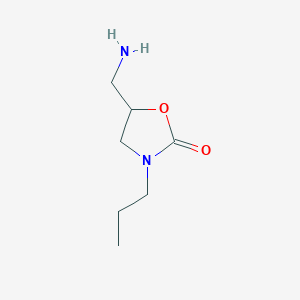
![4-[2-(Methylamino)ethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B13330045.png)
![(S)-2-(1-Aminoethyl)-5-bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13330048.png)
![3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13330056.png)

![Phosphonium, [3-(dimethylamino)propyl]triphenyl-](/img/structure/B13330069.png)
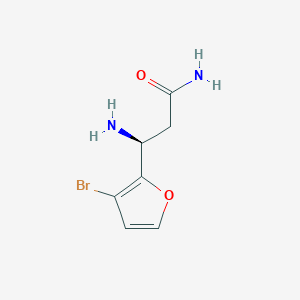
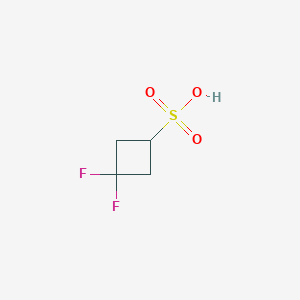
![Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate](/img/structure/B13330073.png)
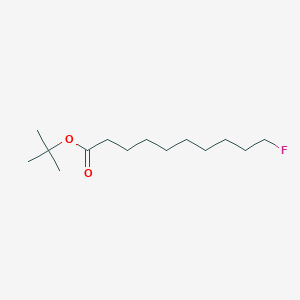

![7-Methyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13330084.png)
![[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine](/img/structure/B13330091.png)
